molecular formula C20H20N4O3 B278916 isopropyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate

isopropyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate

Cat. No.: B278916
M. Wt: 364.4 g/mol
InChI Key: BVVUTXBDQLMDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate, also known as IMTB, is a chemical compound that has been widely studied for its potential applications in scientific research. IMTB is a triazole-based compound that has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Isopropyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has been studied for its potential applications in a range of scientific research areas, including cancer research, drug discovery, and neuroscience. In cancer research, this compound has been found to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. In drug discovery, this compound has been used as a molecular probe to identify new drug targets and to study the mechanism of action of existing drugs. In neuroscience, this compound has been found to modulate the activity of ion channels and to affect synaptic transmission, making it a potential tool for the study of neural circuits and behavior.

Mechanism of Action

The mechanism of action of isopropyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of enzymes involved in cellular signaling pathways. This compound has been found to interact with a range of ion channels, including voltage-gated potassium channels and transient receptor potential channels, leading to changes in membrane potential and cellular excitability. This compound has also been found to inhibit the activity of enzymes involved in the PI3K/Akt and MAPK/ERK signaling pathways, which are important for cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-tumor activity, modulation of ion channels, and inhibition of cellular signaling pathways. In cancer cells, this compound has been found to induce apoptosis and to inhibit cell proliferation, making it a promising candidate for the development of new cancer therapies. In neurons, this compound has been found to modulate synaptic transmission and to affect neuronal excitability, making it a potential tool for the study of neural circuits and behavior.

Advantages and Limitations for Lab Experiments

Isopropyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has several advantages for use in lab experiments, including its high potency and specificity for its molecular targets. This compound has also been found to exhibit low toxicity and to have good pharmacokinetic properties, making it a promising candidate for drug development. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for research on isopropyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate, including the development of new cancer therapies, the identification of new drug targets, and the study of neural circuits and behavior. In cancer research, further studies are needed to determine the optimal dosing and administration of this compound, as well as its potential for combination therapy with other anti-cancer agents. In drug discovery, this compound can be used as a molecular probe to identify new drug targets and to study the mechanism of action of existing drugs. In neuroscience, this compound can be used to study the modulation of ion channels and synaptic transmission, as well as the effects of drugs on neural circuits and behavior.
Conclusion:
In conclusion, this compound is a promising compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, including anti-tumor activity, modulation of ion channels, and inhibition of cellular signaling pathways. This compound has several advantages for use in lab experiments, including its high potency and specificity for its molecular targets, but also has some limitations. There are several future directions for research on this compound, including the development of new cancer therapies, the identification of new drug targets, and the study of neural circuits and behavior.

Synthesis Methods

Isopropyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate can be synthesized using a variety of methods, including the reaction of 4-aminobenzoic acid with isopropanol, followed by the addition of 1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid chloride and triethylamine. This reaction results in the formation of this compound, which can be purified using column chromatography.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

propan-2-yl 4-[[1-(4-methylphenyl)-1,2,4-triazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C20H20N4O3/c1-13(2)27-20(26)15-6-8-16(9-7-15)22-19(25)18-21-12-24(23-18)17-10-4-14(3)5-11-17/h4-13H,1-3H3,(H,22,25)

InChI Key

BVVUTXBDQLMDTD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC(C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC(C)C

Origin of Product

United States

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